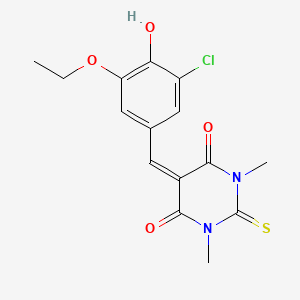![molecular formula C19H27N5O2 B3923224 N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide](/img/structure/B3923224.png)
N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide
説明
N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide, commonly known as IMPY, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY is a member of the nicotinamide family of compounds and is known to exhibit potent inhibitory activity against a range of enzymes.
作用機序
The mechanism of action of IMPY is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking its activity. IMPY has been shown to exhibit a high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors.
Biochemical and Physiological Effects:
IMPY has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. IMPY has also been shown to exhibit antidepressant effects, which are believed to be due to its ability to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
IMPY has several advantages and limitations for lab experiments. One of the advantages is its high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, IMPY has been shown to exhibit toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of IMPY. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the development of more selective enzyme inhibitors based on the structure of IMPY could lead to the development of new treatments for a range of diseases.
科学的研究の応用
IMPY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. IMPY has been shown to exhibit neuroprotective and antidepressant effects in animal models, and several studies have explored its potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-15(2)12-24(14-16-11-21-22(3)13-16)19(25)17-5-4-6-20-18(17)23-7-9-26-10-8-23/h4-6,11,13,15H,7-10,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQAZTZKUFWASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CN(N=C1)C)C(=O)C2=C(N=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-5-({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3923150.png)
![2-methyl-5-oxo-N-2-pyridinyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3923158.png)
![2,8,8-trimethyl-N,N-dipropyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3923166.png)

![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine](/img/structure/B3923181.png)
![N-{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923182.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B3923191.png)
![N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,8-naphthyridine-3-carboxamide](/img/structure/B3923193.png)
![2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)-N-[2-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B3923205.png)
![1-[5-methoxy-2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3923212.png)
![2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3923215.png)
![N-benzyl-N-[2-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923218.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3923228.png)
![N-[2-methoxy-4-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3923233.png)